molecular formula C10H14O B13305051 1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde

1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13305051
M. Wt: 150.22 g/mol
InChI Key: QQUTWWKHEKBVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H14O It features a cyclohexene ring fused to a cyclopropane ring, with an aldehyde functional group attached to the cyclopropane

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of cyclohexene followed by formylation. The reaction typically requires a catalyst such as rhodium or copper to facilitate the cyclopropanation process. The formylation step can be carried out using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products:

    Oxidation: 1-(Cyclohex-2-en-1-yl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(Cyclohex-2-en-1-yl)cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclohex-2-en-1-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

    1-Cyclohexene-1-carboxaldehyde: Similar structure but lacks the cyclopropane ring.

    2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexanone ring instead of a cyclopropane ring.

    2-Propanone, 1-(1-cyclohexen-1-yl)-: Features a ketone group instead of an aldehyde.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-cyclohex-2-en-1-ylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H14O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h2,4,8-9H,1,3,5-7H2

InChI Key

QQUTWWKHEKBVOL-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C2(CC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.